N-benzyl-1-(4-fluorobenzyl)-N-isopropyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Description
N-benzyl-1-(4-fluorobenzyl)-N-isopropyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C26H24FN3O2 and its molecular weight is 429.495. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Development
The structural framework of N-benzyl-1-(4-fluorobenzyl)-N-isopropyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is pivotal in the synthesis of biologically active compounds. Aryl carboxamides, as seen in the synthesis of mono- and difluoronaphthoic acids, are integral structural units in several bioactive compounds, highlighting the relevance of fluorinated naphthoic acids in medical chemistry. Such syntheses provide a foundation for developing new therapeutic agents by introducing fluorine atoms to enhance biological activity and bioavailability (Tagat et al., 2002).
Pharmacokinetics and Metabolic Studies
Understanding the metabolism of substances structurally related to this compound is crucial for drug development. For instance, a study on the metabolism of synthetic cannabinoids highlighted the importance of evaluating the phase I metabolism by human liver microsomes to identify suitable biomarkers for drug intake monitoring. This research supports the development of analytical methods for new therapeutic compounds (Li et al., 2018).
Cytotoxic Activity for Cancer Therapy
Carboxamide derivatives, including those related to the chemical structure of interest, have demonstrated potent cytotoxic activity against various cancer cell lines. The synthesis and testing of these derivatives for growth inhibitory properties suggest a potential pathway for developing novel anticancer agents. Such studies indicate the significant therapeutic potential of naphthyridine carboxamide derivatives (Deady et al., 2005).
Antiviral Research
Research into dihydroxypyrimidine-4-carboxamides has identified compounds with potent inhibition of HIV-integrase, a critical enzyme in the replication of HIV-1. Structural modifications of naphthyridine derivatives to enhance their HIV-integrase inhibitory potencies underscore the potential of these compounds in antiviral therapy. This demonstrates the importance of such chemical structures in developing new treatments for viral infections (Pace et al., 2007).
Anticholinesterase Activity
Naphthyridine carboxamide derivatives have also been synthesized and assessed for their anticholinesterase activity, offering insights into developing treatments for diseases like Alzheimer's. The study on the synthesis of these compounds and their in vitro assessment against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) exemplifies the therapeutic possibilities of naphthyridine derivatives in neurodegenerative disorders (Ghanei-Nasab et al., 2016).
Properties
IUPAC Name |
N-benzyl-1-[(4-fluorophenyl)methyl]-2-oxo-N-propan-2-yl-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O2/c1-18(2)29(16-19-7-4-3-5-8-19)25(31)23-15-21-9-6-14-28-24(21)30(26(23)32)17-20-10-12-22(27)13-11-20/h3-15,18H,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSONRHOBNLMXDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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